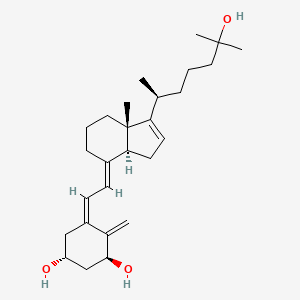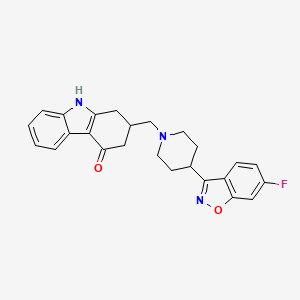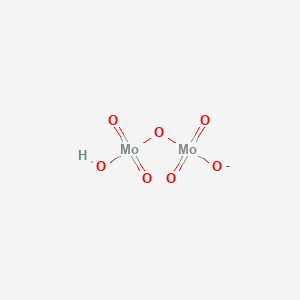
Hydrogen dimolybdate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrogen dimolybdate is a monovalent inorganic anion that consists of dimolybdic acid where one of the two OH groups has been deprotonated. It is a molybdenum oxoanion and a monovalent inorganic anion. It is a conjugate base of a dimolybdic acid. It is a conjugate acid of a dimolybdate(2-).
科学的研究の応用
1. Hydrogen Isotope Separation
Metal-organic frameworks (MOFs) have shown potential for efficient D2/H2 separation, crucial in scientific research, energy generation, and medical treatment. High-throughput screening of MOFs for D2/H2 separation has been reported, identifying top-ranked MOFs with the best selectivity and capacity for hydrogen isotopes separation. This could lead to more efficient industrial production of hydrogen isotopologues (Zhou, Vassallo, & Wu, 2020).
2. Hydrogen Production from Microorganisms
Phototrophic microorganisms such as microalgae and cyanobacteria are being explored for biohydrogen production. Although not yet widely used industrially due to low biomass yield, these microorganisms present an environmentally friendly alternative for hydrogen production. Modern photobioreactors and various immobilization matrices are being investigated to improve hydrogen production efficiency from these sources (Bolatkhan et al., 2019).
3. Hydrogen Storage Technologies
Research has focused on metal hydrides for hydrogen storage, particularly for future transport applications like automotive. Efforts to improve hydrogenation properties of these materials have been made, with Mg-based hydrides showing promise due to their high reversible hydrogen capacity. Improvements in kinetics, cycle life, and reduction of desorption temperature are areas of ongoing research (Sakintuna, Lamari-Darkrim, & Hirscher, 2007).
4. Molybdenum Carbide for Hydrogen Evolution
The synthesis and investigation of dimolybdenum carbide (Mo2C) nano-rods for hydrogen evolution reaction (HER) in both acidic and alkaline media have been explored. Mo2C nano-rods have shown competitive performance as a catalyst for HER, attributed to their porous structure and high electrical conductivity (Xiao et al., 2014).
5. High-Throughput Computational Screening for Water Splitting
High-throughput density functional theory (HT-DFT) studies have been used to screen perovskite compounds for thermochemical water splitting applications. This research aims to identify thermodynamically favorable materials for hydrogen production, with several promising compounds such as CeCoO3 and BiVO3 identified as new candidates for further exploration (Emery et al., 2016).
特性
製品名 |
Hydrogen dimolybdate |
|---|---|
分子式 |
HMo2O7- |
分子量 |
304.9 g/mol |
IUPAC名 |
hydroxy-(oxido(dioxo)molybdenio)oxy-dioxomolybdenum |
InChI |
InChI=1S/2Mo.H2O.6O/h;;1H2;;;;;;/q;+1;;;;;;;-1/p-1 |
InChIキー |
GYPPOHOXBAIXMW-UHFFFAOYSA-M |
正規SMILES |
O[Mo](=O)(=O)O[Mo](=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



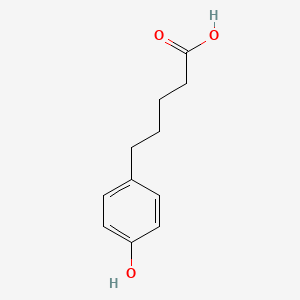
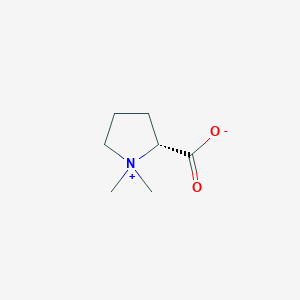
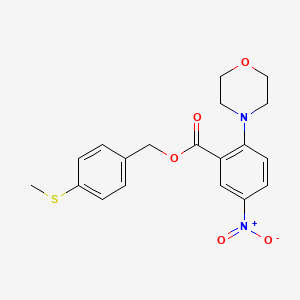
![N-[3-[(1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)methylamino]-3-oxopropyl]-3-methoxybenzamide](/img/structure/B1241772.png)
![(8R,9S,13S,14R)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1241773.png)

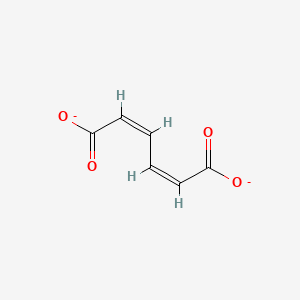
![(5Z)-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B1241782.png)
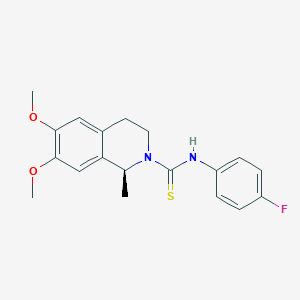
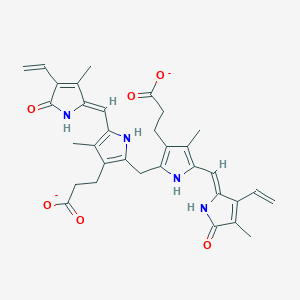
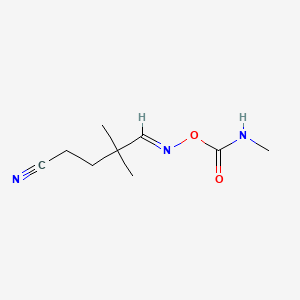
![3-(3,4-Dihydroxyphenyl)-8H-thieno[2,3-b]pyrrolidine-8-one](/img/structure/B1241788.png)
